N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine
Overview
Description
Synthesis Analysis
MPX can be synthesized through various methods, including the Mannich reaction, Buchwald-Hartwig amination, and reductive amination. The synthesis of MPX using the Mannich reaction involves the reaction between an aldehyde, amine, and formaldehyde in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of MPX is represented by the SMILES stringCl.CNCc1cc(no1)-c2ccccc2
. The InChI representation is 1S/C11H12N2O.ClH/c1-12-8-10-7-11(13-14-10)9-5-3-2-4-6-9;/h2-7,12H,8H2,1H3;1H
. Physical And Chemical Properties Analysis
MPX is a white, crystalline solid with a molecular weight of 203.24 g/mol. It is slightly soluble in water and has a melting point of 148-150°C, making it relatively stable at room temperature. In addition, MPX is stable at different pH ranges and in varying ionic solutions, indicating that it can withstand different environmental conditions.Scientific Research Applications
Neurochemistry and Neurotoxicity
Neurochemical studies have explored compounds structurally related to N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine, focusing on their interactions with neurotransmitter systems, particularly serotonin and dopamine. Research has indicated that substances like MDMA, a phenylisopropylamine derivative, exhibit both stimulant and mild hallucinogenic effects. These effects are mediated through their action on serotonin and dopamine neurotransmitter systems, leading to increased neurotransmitter release and altered neurochemical balance. The neurotoxic potential of such compounds, particularly through their serotonergic neurotoxicity, has been a significant concern, highlighting the importance of understanding their neurochemical impacts for therapeutic applications and harm reduction (McKenna & Peroutka, 1990).
Cytochrome P450 Isoforms and Drug Metabolism
Research on cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs, including potentially compounds similar to N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine, highlights the complexity of predicting drug-drug interactions. Studies have focused on identifying potent and selective chemical inhibitors for various CYP isoforms, crucial for understanding the metabolism of drugs and their potential interactions within the body (Khojasteh et al., 2011).
Biological Hydrogen Methanation
While not directly related to the pharmacological applications of N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine, research into biological hydrogen methanation provides an example of the diverse scientific applications of chemical compounds. This process, relevant in the context of renewable energy, involves the conversion of electricity into natural gas, illustrating the potential of chemical compounds in environmental technology (Lecker et al., 2017).
Recreational Tryptamine Review
Research has also delved into the properties and impacts of psychoactive substances like tryptamines, which share structural features with the compound of interest. These studies provide insights into the pharmacological, physiological, and toxicological characteristics of these substances, contributing to a broader understanding of their effects on human health and behavior (Corkery et al., 2012).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-8-10-7-11(13-14-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBUISGKALKRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640421 | |
Record name | N-Methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine | |
CAS RN |
852431-00-6 | |
Record name | N-Methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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